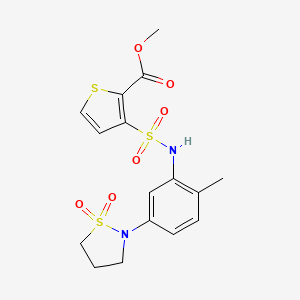
methyl 3-(N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)sulfamoyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 3-(N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H18N2O6S3 and its molecular weight is 430.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 3-(N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Weight : 302.32 g/mol
- CAS Number : Not explicitly mentioned in the sources.
- Functional Groups : Contains a thiophene carboxylate, sulfamoyl group, and isothiazolidinone moiety.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Isothiazolidinone : The isothiazolidinone core is synthesized through a reaction involving sulfur dioxide and an appropriate precursor.
- Attachment to Thiophene : The sulfamoyl group is introduced to the thiophene ring via nucleophilic substitution.
- Final Carboxylation : The methyl ester function is added to yield the final product.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- In Vitro Studies : A study demonstrated that derivatives of thiophene compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of the thiophene ring and sulfamoyl group, which are known to interact with cellular targets involved in cancer proliferation.
- Mechanism of Action : It may inhibit specific kinases involved in cell cycle regulation, thus preventing tumor growth .
Anti-inflammatory Effects
Compounds with similar structures have shown promise in reducing inflammation by modulating cytokine production and inhibiting NF-kB signaling pathways.
Case Studies
- Antimalarial Activity : A study explored the structure-activity relationship (SAR) of related compounds against Plasmodium falciparum, revealing that modifications in the sulfamoyl group significantly influenced potency .
- Cytotoxicity Testing : In a cytotoxicity assay against various cancer cell lines, derivatives of this compound exhibited IC50 values ranging from 10 µM to 50 µM, indicating moderate activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₅S |
| Molecular Weight | 302.32 g/mol |
| CAS Number | Not specified |
| Antimicrobial Activity | Effective against E. coli |
| IC50 (Cancer Cell Lines) | 10 - 50 µM |
Eigenschaften
IUPAC Name |
methyl 3-[[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S3/c1-11-4-5-12(18-7-3-9-26(18,20)21)10-13(11)17-27(22,23)14-6-8-25-15(14)16(19)24-2/h4-6,8,10,17H,3,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJLBIJUAAKZCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














